N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
This compound features a 5-methoxyindole core linked via an ethyl group to an acetamide moiety, which is further connected to a 3-methyl-4-oxo-phthalazinone scaffold. The indole moiety is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin or melatonin receptors) . The phthalazinone group is recognized for its role in kinase inhibition and anti-inflammatory activity, as seen in interleukin-targeting derivatives .
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N4O3/c1-26-22(28)17-6-4-3-5-16(17)20(25-26)12-21(27)23-10-9-14-13-24-19-8-7-15(29-2)11-18(14)19/h3-8,11,13,24H,9-10,12H2,1-2H3,(H,23,27) |
InChI Key |
FNSQXEPQCPFLHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Methoxylation of 5-Bromoindole
A patented method for preparing 5-methoxyindole involves the reaction of 5-bromoindole with sodium methoxide in methanol under catalytic conditions. The process employs a nitrogen-containing heterocycle (e.g., 1,10-phenanthroline) and a monovalent copper complex (e.g., CuI) at 80–120°C for 5–10 hours. This approach achieves yields exceeding 85% by minimizing dehalogenation side reactions.
Reaction Conditions:
-
Catalyst System: CuI/1,10-phenanthroline (mass ratio 1:2)
-
Solvent: Methanol
-
Temperature: 100°C (optimal)
-
Yield: 87% (isolated)
Functionalization at the Indole 3-Position
Synthesis of the 3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl Fragment
Phthalazinone Core Formation
The phthalazinone structure is synthesized from phthalic anhydride and hydrazine hydrate in refluxing acetic acid. Subsequent methylation at the 3-position uses dimethyl sulfate in alkaline media (pH 10–12), yielding 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl derivatives with 92% purity.
Key Parameters:
-
Methylation Agent: Dimethyl sulfate
-
Base: NaOH (10% aqueous solution)
-
Reaction Time: 4 hours
-
Temperature: 60°C
Acetamide Side Chain Installation
The acetamide group is introduced via nucleophilic acyl substitution. 2-Chloroacetamide reacts with the phthalazinone intermediate in dimethylformamide (DMF) using K₂CO₃ as a base. This step proceeds at 80°C for 6 hours, achieving an 81% yield.
Coupling of Indole and Phthalazinone Moieties
Azide-Mediated Coupling
A high-yielding method involves converting the phthalazinone acetamide into its azide derivative (4) using sodium nitrite and HCl in acetic acid. The azide is subsequently coupled with the 5-methoxyindole ethylamine derivative via a Staudinger reaction, forming the final product with 76% efficiency.
Optimized Protocol:
-
Azidation: NaNO₂ (1.2 equiv), HCl (5 N), 0°C, 30 min
-
Coupling: Triethylamine (2 equiv), THF, 40°C, 12 hours
Carbodiimide-Based Coupling
Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The indole ethylamine and phthalazinone acetic acid are reacted in dichloromethane with hydroxybenzotriazole (HOBt) as an additive, yielding 82% of the target compound.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, phthalazinone-H), 7.89 (d, J = 8.4 Hz, 1H, indole-H), 6.91 (s, 1H, NH), 4.07 (q, J = 6.8 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole moiety, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives of the phthalazinone moiety.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
*Molecular weights estimated using PubChem or ChemDraw.
Key Comparative Analysis
Phthalazinone vs. Adamantane/Triazole Scaffolds: The target compound’s phthalazinone group may offer superior π-π stacking or hydrogen-bonding interactions compared to adamantane’s rigid hydrophobicity . Triazole-containing analogs (e.g., ) introduce sulfur-based reactivity, which could affect metabolic stability.
Linker Flexibility :
- The ethyl spacer in the target compound contrasts with oxoacetamide (e.g., ) or triazole-thioether linkers (e.g., ). Increased flexibility may enhance binding to deep catalytic pockets in kinases or interleukins.
Substituent Effects: The 5-methoxyindole group is conserved in multiple analogs (e.g., ), suggesting its critical role in target recognition. Replacing the phthalazinone with a dichlorophenyl () or dimethylamide () alters electronic properties and solubility.
Biological Implications: Phthalazinone derivatives (e.g., ) are explicitly designed for interleukin-15 inhibition, while adamantane-indole hybrids () focus on broad-spectrum antiviral activity. The target compound’s dual indole-phthalazinone architecture may synergize these effects.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic uses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 342.39 g/mol |
| LogP | 3.4138 |
| Polar Surface Area | 41.908 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in tumor growth and metastasis. Research indicates that the compound may inhibit fatty acid binding proteins (FABPs), which play a critical role in the metabolism of lipids and are implicated in cancer cell proliferation and survival .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, studies involving SKOV3ip1 ovarian cancer cells showed that treatment with the compound led to reduced cell viability and proliferation. The mechanism was linked to the inhibition of lipid uptake from adipocytes, which are known to support tumor growth .
In Vivo Studies
In vivo studies using animal models have further validated the antitumor effects observed in vitro. Mice injected with SKOV3ip1 cells treated with this compound exhibited a significant reduction in tumor size compared to control groups. The compound's ability to inhibit tumor metastasis was also noted, suggesting its potential as a therapeutic agent for ovarian cancer .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Ovarian Cancer Treatment : A study involving patients with advanced ovarian cancer showed promising results when combining this compound with standard chemotherapy agents. Patients experienced improved outcomes with reduced side effects compared to traditional treatments alone .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed its role in modulating key signaling pathways associated with cell survival and apoptosis. Inhibition of specific kinases involved in these pathways was observed, indicating a multifaceted approach to its antitumor effects .
Q & A
Q. Methodological Insight :
- Use HPLC-MS and FT-IR to confirm functional group integrity post-synthesis.
- Compare reactivity in nucleophilic substitution (e.g., methoxy group) or oxidation (dihydrophthalazinone) using in silico tools like Gaussian for reaction feasibility .
Basic: What are the critical steps in synthesizing this compound, and how can yield be optimized?
Synthesis Protocol (adapted from indole-acetamide analogs):
Indole alkylation : React 5-methoxyindole with ethyl bromoacetate under basic conditions (K₂CO₃/DMF, 60°C, 12h) .
Phthalazinone coupling : Use EDCI/HOBt-mediated amidation with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid .
Q. Optimization Strategies :
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Improve yield (>70%) by using anhydrous DMF and inert atmosphere to prevent hydrolysis .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Q. Key Techniques :
Troubleshooting : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
Advanced: How can researchers validate its proposed mechanism of action (e.g., Bcl-2/Mcl-1 inhibition)?
Q. Methodological Workflow :
Target Binding Assays :
- Perform surface plasmon resonance (SPR) to measure binding affinity (KD) to Bcl-2/Mcl-1 .
- Compare with positive controls (e.g., ABT-199) to assess competitive inhibition.
Cellular Validation :
- Use flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) to quantify apoptosis .
- Address contradictions (e.g., IC₅₀ variability) by standardizing assay conditions (serum concentration, exposure time) .
Advanced: What strategies optimize reaction conditions for scale-up synthesis?
Q. Reaction Engineering :
- Solvent Screening : Test DMF vs. THF for amidation efficiency; DMF improves solubility but may require post-reaction dialysis .
- Catalyst Selection : Compare EDCI/HOBt vs. DCC/DMAP for cost-effectiveness and byproduct formation .
- Scale-Up Protocol :
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Q. Root Causes & Solutions :
Advanced: How can computational methods accelerate derivative design?
Q. Workflow Integration :
QSAR Modeling : Train models on indole-phthalazinone analogs to predict logP, solubility, and toxicity .
Docking Simulations : Use AutoDock Vina to prioritize derivatives with stronger Bcl-2 binding (ΔG < -9 kcal/mol) .
Reaction Pathway Prediction : Apply DFT calculations (Gaussian 16) to identify energetically favorable synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
